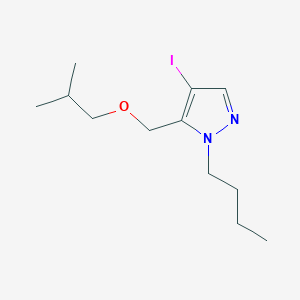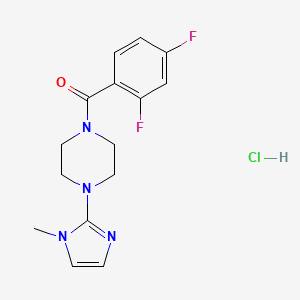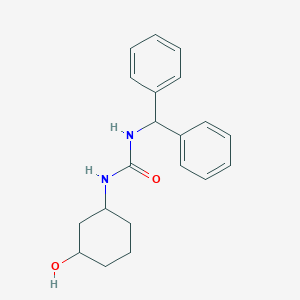
1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is a heterocyclic organic compound that has shown significant potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may inhibit the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This, in turn, may lead to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may be responsible for its potential anticancer activity. It has also been shown to inhibit the growth of various fungal strains, which may be due to its effects on fungal cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole in lab experiments include its potential as a selective inhibitor of the protein kinase CK2, its potential as an anticancer and antifungal agent, and its relatively simple synthesis method. However, the limitations include its limited availability and the need for further studies to fully understand its mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole. These include further studies on its potential as a selective inhibitor of the protein kinase CK2, its potential as an anticancer and antifungal agent, and its potential as a therapeutic agent for various other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods for the compound.
In conclusion, 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has shown potential as a selective inhibitor of the protein kinase CK2, as well as an anticancer and antifungal agent. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole-5-carboxylic acid with isobutyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane. The resulting intermediate is then reacted with sodium hydride and butyl bromide to obtain the final product.
Aplicaciones Científicas De Investigación
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes. It has also been investigated as a potential anticancer agent, as it has shown cytotoxic effects on various cancer cell lines. Additionally, it has been studied as a potential antifungal agent, as it has shown activity against various fungal strains.
Propiedades
IUPAC Name |
1-butyl-4-iodo-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-5-6-15-12(11(13)7-14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEECQRZALVUEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)



![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
amine hydrochloride](/img/structure/B2763193.png)
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)


![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)